![molecular formula C10H17NO4S B566788 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide CAS No. 1291487-31-4](/img/structure/B566788.png)
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide
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Overview
Description
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is a specialty chemical . It is also known by its CAS number 1291487-31-4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide, such as its solubility and purity, are not fully detailed in the search results . For comprehensive information, a Material Safety Data Sheet (MSDS) or similar document would be helpful.Scientific Research Applications
- Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide serves as a reactant in the synthesis of pharmaceuticals. Notably, it contributes to the creation of CNS penetrant CXCR2 antagonists . These compounds hold promise for treating central nervous system (CNS) demyelinating conditions .
- Researchers utilize this compound and related intermediates to explore novel chemical space. By selectively modifying the azetidine and cyclobutane rings, scientists gain access to unique compounds complementary to piperidine ring systems. This exploration enhances our understanding of chemical diversity and potential drug candidates .
- Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide plays a role in medicinal chemistry. Scientists investigate its interactions with biological targets, aiming to design new drugs or optimize existing ones. The compound’s spirocyclic structure may offer advantages in drug development .
- In biopharmaceutical manufacturing, this compound finds applications related to purification, formulation, and stability. Its unique properties may contribute to enhancing protein production, purification, and overall process efficiency .
- Researchers employ tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide as a reference standard or internal standard in analytical methods. It aids in quantification, quality control, and method validation for various analytical techniques, including chromatography and mass spectrometry .
- Toxicologists and safety experts study this compound to assess its safety profile. Understanding its potential adverse effects and metabolism is crucial for regulatory approvals and risk assessment in drug development .
Pharmaceutical Synthesis
Chemical Space Exploration
Medicinal Chemistry
Biopharmaceutical Production
Analytical Chemistry
Safety Assessment
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . As research progresses, we can expect to gain more insight into the specific pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level.
properties
IUPAC Name |
tert-butyl 2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-4-10(5-11)6-16(13,14)7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIVGVHSGBMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719173 |
Source
|
Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1291487-31-4 |
Source
|
Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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